molecular formula C15H17N3O B7523427 N-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxamide

N-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B7523427
M. Wt: 255.31 g/mol
InChI Key: ZCAVNSFNLLCPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a cyclopentyl group attached to the nitrogen atom and a phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of cyclopentanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxamide group can be introduced through subsequent reactions involving carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The phenyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A well-known pyrazole derivative used as an anti-inflammatory drug.

    Rimonabant: Another pyrazole derivative used as an anti-obesity drug.

    Fezolamide: A pyrazole-based antidepressant agent.

Uniqueness

N-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific structural features, such as the cyclopentyl and phenyl groups, which contribute to its distinct biological activities

Properties

IUPAC Name

N-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(17-12-8-4-5-9-12)13-10-16-18-14(13)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAVNSFNLLCPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(NN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.